molecular formula C5H5NO2 B2881987 5-Methylisoxazole-4-carbaldehyde CAS No. 475152-48-8

5-Methylisoxazole-4-carbaldehyde

Cat. No.: B2881987
CAS No.: 475152-48-8
M. Wt: 111.1
InChI Key: FEPIARIZKHXUQD-UHFFFAOYSA-N
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Description

5-Methylisoxazole-4-carbaldehyde: is a heterocyclic organic compound that features an isoxazole ring substituted with a methyl group at the 5-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylisoxazole-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the aldehyde group.

Major Products:

    Oxidation: 5-Methylisoxazole-4-carboxylic acid.

    Reduction: 5-Methylisoxazole-4-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness:

Biological Activity

5-Methylisoxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a methyl group at the 5-position and an aldehyde functional group at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Gene Expression Modulation : Research indicates that it can influence gene expression, impacting cellular processes critical for cancer treatment.
  • Antimicrobial Properties : It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Cancer Treatment : Studies have demonstrated its cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound's derivatives have shown significant antiproliferative activity, although selectivity between cancerous and normal cells remains a challenge .
  • Neurodegenerative Diseases : The compound's potential as a CSF-1R inhibitor has been explored in the context of neuroinflammation related to Alzheimer's disease. Some derivatives have shown promising inhibitory activities with minimal cytotoxicity .
  • Anti-inflammatory Agents : Its ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory medications.

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various isoxazole derivatives, this compound exhibited significant activity against multiple cancer cell lines. The MTT assay revealed IC50 values indicating potent antiproliferative effects, particularly in derivatives containing the isoxazole moiety .
  • Neuroinflammation Research : A series of studies focused on CSF-1R inhibitors demonstrated that compounds derived from this compound could effectively reduce neuroinflammation in vitro. These compounds showed promising blood-brain barrier permeability and stability, suggesting potential for treating central nervous system disorders .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
3-Amino-5-methylisoxazoleAmino group at the 3 positionEnhanced solubility; potential anticancer activity
4-Methoxy-5-methylisoxazoleMethoxy group at the 4 positionDifferent reactivity patterns; antimicrobial properties
3-Hydroxy-5-methylisoxazoleHydroxy group at the 3 positionIncreased polarity; potential enzyme inhibition

Properties

IUPAC Name

5-methyl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-5(3-7)2-6-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPIARIZKHXUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475152-48-8
Record name 5-methyl-1,2-oxazole-4-carbaldehyde
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